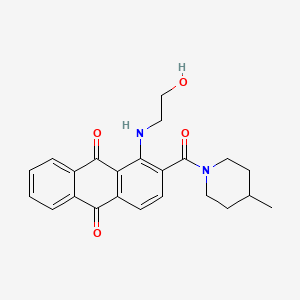![molecular formula C21H19ClN2O4S B11454754 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11454754.png)
4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione is a complex organic compound that belongs to the thiazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions to form the thiazole ring.
Pyridine Ring Fusion: The thiazole intermediate is then reacted with a pyridine derivative under high-temperature conditions to form the fused thiazolopyridine structure.
Substitution Reactions:
Final Cyclization: The final step involves cyclization to form the 2,5-dione structure, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-7-Phenyl-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione
- 4-(3,4-Dimethoxyphenyl)-7-Phenyl-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione
Uniqueness
The unique combination of the 3-chlorophenyl and 3,4-dimethoxyphenyl groups in 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione contributes to its distinct chemical properties and potential applications. This structural uniqueness can result in different biological activities and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H19ClN2O4S/c1-23-20-19(29-21(23)26)15(12-7-8-16(27-2)17(9-12)28-3)11-18(25)24(20)14-6-4-5-13(22)10-14/h4-10,15H,11H2,1-3H3 |
InChI Key |
XTMSYKLMEWDUMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11454673.png)
![N-(3-methoxypropyl)-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11454689.png)
![N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11454695.png)
![1-(2,5-Dimethylphenyl)-3-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B11454703.png)
![3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11454710.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11454712.png)
![Ethyl 4-{[6,7-dimethoxy-2-(methylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11454718.png)
![4-benzyl-5-benzylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11454721.png)
![N-(4-ethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11454724.png)
![2-bromo-N-(5-chloro-4,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11454735.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B11454742.png)
![N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylthiophene-2-carboxamide](/img/structure/B11454747.png)
![3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11454761.png)
